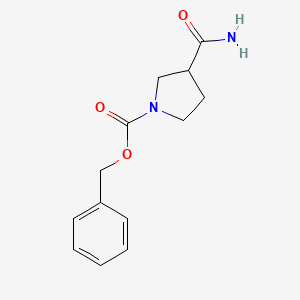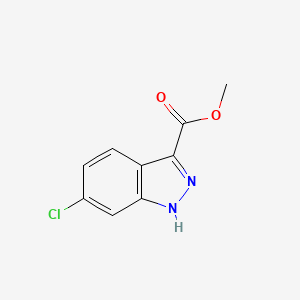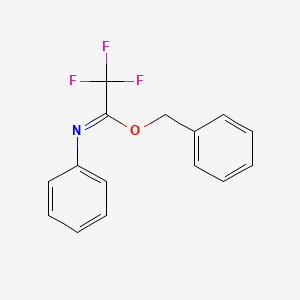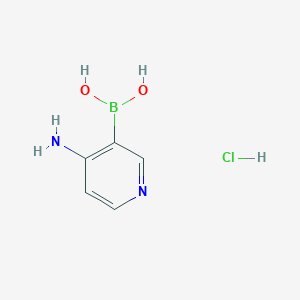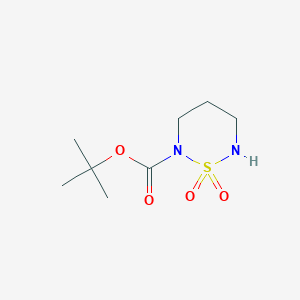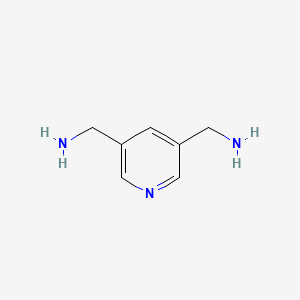
2-溴-5-氯-4-(三氟甲基)苯胺
描述
2-Bromo-5-chloro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrClF3N and a molecular weight of 274.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
科学研究应用
2-Bromo-5-chloro-4-(trifluoromethyl)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biochemical processes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
Target of Action
The primary target of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is the hepatitis C virus (HCV) NS3 protease . This enzyme plays a crucial role in the replication of the hepatitis C virus, making it a key target for antiviral drugs .
Biochemical Pathways
The compound is involved in the biochemical pathway related to the life cycle of the hepatitis C virus. By inhibiting the HCV NS3 protease, it disrupts the viral replication process . The downstream effects of this disruption would include a decrease in viral load and potentially the alleviation of disease symptoms.
Pharmacokinetics
A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods . The compound was dosed to Sprague-Dawley rats, and urine was collected over specific intervals . This suggests that similar studies could be conducted to understand the pharmacokinetics of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the activity of the HCV NS3 protease, leading to a decrease in viral replication . This could result in a lower viral load in infected individuals, potentially alleviating the symptoms of hepatitis C.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions suggest that light, moisture, and temperature could affect the compound’s stability and efficacy. Furthermore, the compound is considered hazardous, with safety information indicating it may cause skin burns, eye damage, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
生化分析
Biochemical Properties
2-Bromo-5-chloro-4-(trifluoromethyl)aniline plays a crucial role in biochemical reactions, particularly in the synthesis and evaluation of inhibitors for specific enzymes. One notable interaction is with the hepatitis C virus NS3 protease, where 2-Bromo-5-chloro-4-(trifluoromethyl)aniline has been used in the synthesis of inhibitors . The compound’s halogenated structure allows it to interact with various biomolecules through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target enzymes and proteins.
Cellular Effects
The effects of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the hepatitis C virus NS3 protease can inhibit viral replication, thereby affecting the overall cellular environment . Additionally, the compound’s halogenated nature may lead to oxidative stress within cells, impacting cellular metabolism and potentially leading to apoptosis or other cellular responses.
Molecular Mechanism
At the molecular level, 2-Bromo-5-chloro-4-(trifluoromethyl)aniline exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, such as the hepatitis C virus NS3 protease, through halogen bonding and hydrophobic interactions . This binding can inhibit the enzyme’s activity, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can be stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting viral replication or modulating enzyme activity . At higher doses, the compound may exhibit toxic or adverse effects, including oxidative stress, cellular damage, and potential toxicity to specific organs. Threshold effects may also be observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity.
Metabolic Pathways
2-Bromo-5-chloro-4-(trifluoromethyl)aniline is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity. Additionally, the compound’s interaction with cofactors and other enzymes can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the compound’s halogenated structure may influence its localization and accumulation within specific cellular compartments or tissues. These factors can affect the compound’s overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, the compound’s localization within specific organelles can influence its overall efficacy and potential toxicity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes:
Reduction: Conversion of the nitro group to an amine group.
Halogenation: Introduction of bromine and chlorine atoms to the aromatic ring.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques to ensure high purity and yield. The process may include:
Refluxing: Using thionyl chloride under the catalysis of dimethylformamide (DMF) to prepare intermediates.
Recrystallization: Purifying the final product using solvents like ethanol and water.
化学反应分析
Types of Reactions: 2-Bromo-5-chloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Common Reagents and Conditions:
Substitution Reactions: Often involve reagents like sodium hydroxide or potassium carbonate under reflux conditions.
Oxidation Reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce corresponding quinones or other oxidized products.
相似化合物的比较
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Comparison: Compared to its similar compounds, 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, which can be advantageous in various research and industrial applications .
属性
IUPAC Name |
2-bromo-5-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMLYKXERNHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631021 | |
| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863111-48-2 | |
| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)
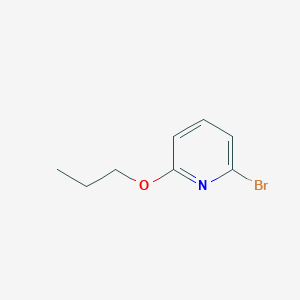
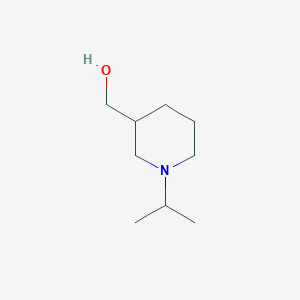
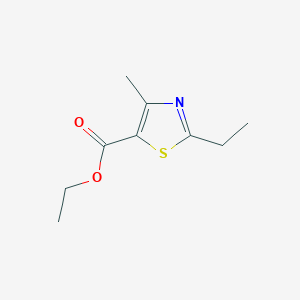
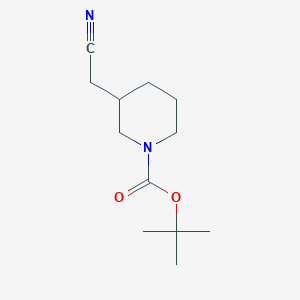
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)
![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)
![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)
